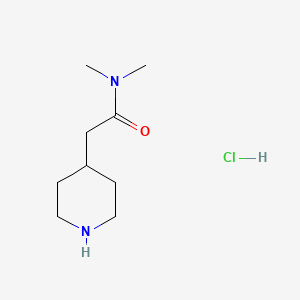

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N,N-dimethyl-2-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQDDWZOJNIVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716714 | |

| Record name | N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138304-77-5 | |

| Record name | N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride: Synthesis, Characterization, and Potential Therapeutic Applications

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Unveiling the Potential of a Novel Piperidine Derivative

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved therapeutics. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging a wide array of biological targets. Within this distinguished class of compounds lies N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride, a molecule of growing interest at the frontier of drug discovery. This technical guide aims to provide a comprehensive overview of this compound, from its molecular architecture and synthesis to its analytical characterization and burgeoning therapeutic potential. Drawing upon established chemical principles and emerging biological insights, this document is intended to be a vital resource for researchers seeking to explore the scientific landscape of this promising molecule.

Molecular Structure and Physicochemical Properties

This compound is a water-soluble salt with the molecular formula C₉H₁₉ClN₂O and a molecular weight of 206.71 g/mol .[1] The structure features a central piperidine ring substituted at the 4-position with an acetamide group that is, in turn, N,N-dimethylated. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical attribute for many biological and pharmaceutical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1443980-79-7 | [1] |

| Molecular Formula | C₉H₁₉ClN₂O | [1] |

| Molecular Weight | 206.71 g/mol | [1] |

| SMILES Code | O=C(N(C)C)CC1CCNCC1.[H]Cl | [1] |

A clear understanding of the three-dimensional arrangement of a molecule is paramount in drug design. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituent at the 4-position can exist in either an axial or equatorial orientation, with the equatorial position generally being more energetically favorable. The N,N-dimethylacetamide group introduces a degree of rotational freedom, which can influence how the molecule interacts with its biological target.

Caption: 2D representation of the molecular structure.

Synthesis and Purification

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the amide bond, leading back to 2-(piperidin-4-yl)acetic acid and dimethylamine. The 2-(piperidin-4-yl)acetic acid can be derived from a protected 4-substituted piperidine precursor.

Sources

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride: A Framework for Evaluation as a Sigma-1 Receptor Modulator

An In-depth Technical Guide for the Scientific Professional

Abstract: The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum, has emerged as a high-value therapeutic target for a range of neurological and psychiatric disorders.[1][2][3] Its role in modulating critical cellular processes, including calcium homeostasis, neuronal plasticity, and responses to oxidative stress, underscores its potential in drug development.[4][5][6] This guide presents a comprehensive technical framework for the evaluation of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride, a compound of interest based on its piperidine-acetamide scaffold, as a novel S1R modulator. While direct pharmacological data for this specific molecule is not yet prevalent in peer-reviewed literature, its structural motifs warrant a systematic investigation. We provide field-proven, detailed protocols for in vitro and in vivo characterization, explaining the scientific causality behind each experimental choice. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals seeking to characterize this and similar novel chemical entities targeting the S1R.

Chapter 1: The Sigma-1 Receptor: A Unique Chaperone Protein and Therapeutic Target

From "Opioid Receptor" to Chaperone: A Paradigm Shift

Initially misclassified as a subtype of the opioid receptor, the S1R is now understood to be a distinct molecular entity.[1] Cloning of the receptor, encoded by the SIGMAR1 gene, revealed no homology with G protein-coupled receptors (GPCRs).[4] Instead, it is a 223-amino acid transmembrane protein that functions as an intracellular chaperone.[6][7] This fundamental reclassification has been pivotal in understanding its complex and pleiotropic biological functions.

Subcellular Localization and Molecular Architecture

The S1R primarily resides in the endoplasmic reticulum (ER), with significant enrichment at a specialized subdomain known as the mitochondria-associated membrane (MAM).[4][5][6] This strategic location places the S1R at a critical intersection for regulating inter-organelle communication, particularly between the ER and mitochondria, which is essential for cellular bioenergetics and calcium signaling.[6] In its resting state, the S1R is typically found in a complex with another ER chaperone, the 78-kDa glucose-regulated protein, also known as Binding Immunoglobulin Protein (BiP).[4][6]

Core Mechanism of Action: The S1R-BiP-IP3R Axis and Calcium Homeostasis

The canonical function of the S1R is centered on its dynamic regulation of calcium (Ca²⁺) signaling. Under conditions of cellular stress or upon binding by an agonist ligand, the S1R dissociates from BiP.[4] The freed S1R then acts as a chaperone to the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel responsible for releasing Ca²⁺ from ER stores. By stabilizing the IP3R in its active conformation, S1R activation potentiates Ca²⁺ flux from the ER into the cytoplasm and, critically, into the mitochondria via the MAM.[1][4] This modulation of Ca²⁺ signaling is a cornerstone of the S1R's neuroprotective and neuromodulatory effects.

Caption: S1R activation pathway at the Endoplasmic Reticulum.

Therapeutic Rationale in CNS Disorders

The widespread modulatory role of the S1R makes it a compelling target for various pathologies.[1] Its ligands have shown therapeutic potential in:

-

Neurodegenerative Diseases: By combating oxidative stress, mitigating excitotoxicity, and promoting cell survival, S1R modulation is being investigated for Alzheimer's, Parkinson's, and Huntington's diseases.[2][3]

-

Depression and Anxiety: Several antidepressants, notably the SSRI fluvoxamine, are potent S1R agonists, suggesting the receptor's involvement in mood regulation.[8][9]

-

Neuropathic Pain: S1R antagonists have demonstrated efficacy in animal models of pain, indicating a role in pain signal modulation.[4][10]

-

Schizophrenia: The affinity of some antipsychotics for the S1R has prompted research into its role in psychosis and cognitive deficits.[1][8]

Chapter 2: Profiling this compound

Chemical Identity and Properties

This section provides the fundamental physicochemical data for the compound of interest, essential for any experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₁₉ClN₂O | [11] |

| Molecular Weight | 206.71 g/mol (hydrochloride salt: ~243.17 g/mol ) | [11][12] |

| CAS Number | 1443980-79-7 | [11] |

| Canonical SMILES | CN(C)C(=O)CC1CCNCC1.Cl | [12] |

| Physical Form | Solid | [12] |

Structural Rationale: The Piperidine-Acetamide Scaffold in CNS Ligands

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS-active agents due to its ability to impart favorable properties such as improved solubility, metabolic stability, and the capacity to engage in key hydrogen bonding interactions with biological targets. Numerous potent ligands for various CNS receptors, including opioid and dopamine receptors, feature this core.[13][14] The acetamide linker provides a flexible spacer and additional hydrogen bonding capabilities. The combination of these structural elements in this compound makes it a plausible candidate for interaction with the S1R, which is known to accommodate a wide variety of chemical structures.

Chapter 3: A Framework for In Vitro Characterization

Primary Objective

The initial goal is to empirically determine if this compound directly binds to the S1R and, if so, to quantify its binding affinity and characterize its functional activity as either an agonist or antagonist.

In Vitro Evaluation Workflow

A logical, stepwise approach is crucial to efficiently characterize the compound. The workflow begins with establishing a direct physical interaction (binding) and then proceeds to measure a biologically relevant functional outcome.

Caption: A logical workflow for the in vitro characterization of a putative S1R modulator.

Protocol 1: Radioligand Competition Binding Assay

-

Causality & Rationale: This is the definitive experiment to confirm a direct, physical interaction between the test compound and the S1R. By measuring the ability of the unlabeled test compound to displace a high-affinity radiolabeled S1R ligand, we can calculate its equilibrium dissociation constant (Ki), a quantitative measure of binding affinity. A lower Ki value indicates higher affinity.

-

Methodology:

-

Membrane Preparation: Homogenize guinea pig brain tissue (a rich source of S1R) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation (50-100 µg protein/well), a fixed concentration of a radiolabeled S1R ligand (e.g., 1-3 nM -pentazocine), and varying concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Nonspecific Binding: Include wells containing the radioligand and a high concentration (e.g., 10 µM) of a known, unlabeled S1R ligand like haloperidol to determine nonspecific binding.

-

Incubation: Incubate the plate at 37°C for 150 minutes to allow the binding reaction to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract nonspecific binding from all measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using nonlinear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Calcium Mobilization Assay

-

Causality & Rationale: This functional assay directly probes the canonical S1R mechanism. S1R agonists are known to potentiate Ca²⁺ release from the ER triggered by IP3-generating stimuli.[1][15] This protocol measures the compound's ability to enhance bradykinin (BDK)-induced intracellular Ca²⁺ mobilization.

-

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., NG-108 or SH-SY5Y cells) in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's protocol.

-

Pre-treatment: Wash away excess dye and pre-incubate the cells with the test compound or vehicle control for 15-30 minutes.

-

Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

-

Stimulation: Inject a sub-maximal concentration of bradykinin (BDK) into each well and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: Calculate the peak fluorescence response for each well. Compare the BDK-induced Ca²⁺ response in cells pre-treated with the test compound to those treated with vehicle. An agonist will significantly potentiate the BDK response. An antagonist would be tested for its ability to block the potentiation caused by a known S1R agonist (e.g., PRE-084).

-

Expected In Vitro Outcomes

| Parameter | Assay | Desired Outcome for S1R Modulator | Interpretation |

| Ki | Radioligand Binding | < 100 nM | Indicates high-affinity binding to the S1R. |

| EC₅₀ | Calcium Mobilization | < 1 µM | For an agonist, indicates potent functional activity. |

| % Potentiation | Calcium Mobilization | > 150% of control | For an agonist, confirms significant enhancement of Ca²⁺ signaling. |

Chapter 4: A Roadmap for In Vivo Evaluation

Primary Objective

Following successful in vitro characterization, the in vivo objective is to assess the compound's blood-brain barrier permeability, pharmacokinetic profile, and efficacy in a relevant animal model of CNS function, such as cognition.

In Vivo Evaluation Workflow

Caption: A streamlined workflow for the in vivo assessment of a CNS-targeted compound.

Protocol 4: Pharmacokinetic (PK) Profiling

-

Causality & Rationale: A compound is only useful for treating CNS disorders if it can reach its target in the brain at a sufficient concentration for a suitable duration. This protocol is essential to determine key PK parameters, including brain penetration.

-

Methodology:

-

Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.

-

Administration: Administer a single dose of the test compound via a relevant route (e.g., intravenous for initial bioavailability and intraperitoneal or oral for screening).

-

Sample Collection: At designated time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples (via cardiac puncture or tail vein) and immediately harvest the brain.

-

Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue in a suitable buffer.

-

Bioanalysis: Extract the compound from plasma and brain homogenate samples. Quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Plot plasma and brain concentrations versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t₁/₂), and area under the curve (AUC). Calculate the brain-to-plasma concentration ratio (Kp) as a measure of blood-brain barrier penetration.

-

Protocol 5: Scopolamine-Induced Amnesia Model (Cognitive Enhancement)

-

Causality & Rationale: S1R agonists have well-documented pro-cognitive and anti-amnesic effects.[8][15] This model uses the muscarinic antagonist scopolamine to induce a transient, reversible cognitive deficit. It is a robust and widely accepted model to test for potential cognitive-enhancing properties of a new compound.

-

Methodology:

-

Animal Model: Use male C57BL/6 mice.

-

Behavioral Paradigm (Y-Maze): The Y-maze assesses spatial working memory based on the innate tendency of rodents to explore novel environments.

-

Procedure:

-

Day 1 (Habituation/Training): Allow each mouse to freely explore two arms of the Y-maze for 5-10 minutes, with the third ("novel") arm blocked.

-

Day 2 (Testing):

-

Administer the test compound (e.g., 1-10 mg/kg, i.p.) or vehicle 60 minutes before the test.

-

Administer scopolamine (e.g., 1 mg/kg, i.p.) or saline 30 minutes before the test.

-

Place the mouse in the maze with all three arms open and record its movements for 5 minutes.

-

-

-

Data Collection & Analysis: Measure the number of entries into each arm and the time spent in each arm. A cognitively intact animal will spend significantly more time in the novel arm. The primary endpoint is the reversal of the scopolamine-induced deficit in novel arm exploration. Compare the performance of the compound-treated group to the vehicle- and scopolamine-only groups using ANOVA followed by post-hoc tests.

-

Chapter 5: Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven framework for the systematic evaluation of this compound as a potential sigma-1 receptor modulator. The proposed cascade of experiments, from in vitro binding and functional assays to in vivo pharmacokinetic and efficacy studies, provides a clear path to elucidate the compound's pharmacological profile.

If initial results are promising—demonstrating high-affinity S1R binding, functional agonism, and in vivo efficacy in a cognitive model—several future directions would be warranted:

-

Selectivity Profiling: Assess binding affinity against a panel of other CNS receptors (e.g., sigma-2, opioid, dopamine, serotonin receptors) to determine selectivity.

-

Mechanism of Action Studies: Investigate downstream signaling pathways, such as the Nrf2 antioxidant response, using molecular biology techniques.[5]

-

Chronic Disease Models: Test the compound in more complex, chronic models of neurodegeneration or depression.

-

Safety and Toxicology: Conduct preliminary safety pharmacology and toxicology studies to identify any potential liabilities.

By following this structured approach, researchers can efficiently and robustly determine the therapeutic potential of this novel chemical entity and contribute valuable knowledge to the field of sigma-1 receptor pharmacology.

References

-

Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands. Current Pharmaceutical Design. Available at: [Link]

-

Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry. Available at: [Link]

-

Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology. Available at: [Link]

-

Wang, J., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences. Available at: [Link]

-

Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry. Available at: [Link]

-

PubChem. N-methyl-2-(piperidin-4-yl)acetamide. PubChem. Available at: [Link]

-

PubMed. N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]- (2-methyl-1-naphthylthio)acetamide (FY-087). A new acyl coenzyme a:cholesterol acyltransferase (ACAT) inhibitor of diet-induced atherosclerosis formation in mice. PubMed. Available at: [Link]

-

Kourrich, S. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]

-

Hashimoto, K. (2013). Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases. Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Wang, H., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology. Available at: [Link]

-

Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. Sigma-1 receptor. Wikipedia. Available at: [Link]

-

Wikipedia. Sigma-1 receptor. Wikipedia. Available at: [Link]

-

Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology. Available at: [Link]

-

Trame, M. N., et al. (2013). Population pharmacokinetics of dimethylacetamide in children during standard and once-daily IV busulfan administration. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Tsai, S. Y. A., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Available at: [Link]

-

ResearchGate. Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. ResearchGate. Available at: [Link]

-

Rossino, G. (2017). Synthesis of a drug discovery library for the identification of sigma receptors modulators. World BioDiscovery Congress 2017. Available at: [Link]

-

Brimson, J. M., et al. (2024). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases. ResearchGate. Available at: [Link]

-

Penke, B., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]

-

Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 8. Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. 1443980-79-7|this compound|BLD Pharm [bldpharm.com]

- 12. N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride: A Detailed Protocol and Application Notes

Authored by a Senior Application Scientist

Introduction: N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is a valuable building block in medicinal chemistry and drug discovery, often utilized as a scaffold or intermediate in the synthesis of more complex bioactive molecules. The piperidine moiety is a common feature in many pharmaceuticals due to its favorable physicochemical properties and its ability to interact with various biological targets. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the scientific rationale behind the chosen methodology.

Synthetic Strategy Overview

The synthesis of this compound is most efficiently achieved through a two-step process. This strategy involves the initial protection of the reactive secondary amine of the piperidine ring, followed by amide bond formation, and concluding with deprotection to yield the final hydrochloride salt. This approach ensures high yields and purity by preventing unwanted side reactions.

The chosen starting material is [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid, which is commercially available.[1] The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the piperidine nitrogen due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[2][3]

The overall synthetic workflow can be visualized as follows:

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride

Introduction

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is a small organic molecule featuring a piperidine ring and an N,N-dimethylacetamide moiety. As a hydrochloride salt, its solubility and stability characteristics are pertinent to its handling and analysis. This compound and its derivatives are of interest to researchers in medicinal chemistry and drug development. Accurate structural elucidation and characterization are critical for ensuring compound identity and purity, which are fundamental requirements in the drug development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectroscopic analysis of this compound. We will detail the necessary steps from sample preparation to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Chemical Structure and Numbering Scheme

For clarity in spectral assignments, the following numbering scheme will be used for this compound. The protonation of the piperidine nitrogen due to the hydrochloride salt form is explicitly shown.

Part 1: Sample Preparation: The Foundation of High-Quality NMR Data

The quality of the NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. For this compound, a solid at room temperature, the following protocol ensures the acquisition of high-resolution spectra.

Core Principles of Sample Preparation:

-

Solvent Selection: The choice of a deuterated solvent is paramount. The solvent must dissolve the analyte to a suitable concentration (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) and should not have signals that overlap with key analyte resonances.[1] For a hydrochloride salt, polar solvents are generally preferred. Deuterium oxide (D₂O) and Methanol-d₄ (CD₃OD) are excellent initial choices. D₂O offers the advantage of exchanging with the labile N-H protons, leading to their disappearance from the ¹H spectrum, which can simplify the spectrum and aid in peak identification.

-

Concentration: The sample concentration needs to be optimized. While higher concentrations can reduce acquisition time, especially for less sensitive nuclei like ¹³C, overly concentrated samples can lead to broadened lineshapes due to increased viscosity and potential intermolecular interactions.[1]

-

Purity: The sample should be free of particulate matter, which can degrade the spectral resolution. Filtration of the sample solution is recommended if any solids are present.

Protocol for Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or CD₃OD) to the vial.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution for any suspended particles.

-

Filtration (if necessary): If particulate matter is observed, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used and set to 0.00 ppm. For CD₃OD, tetramethylsilane (TMS) can be used, or the residual solvent peak can be used as a secondary reference.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Caption: Workflow for NMR sample preparation.

Part 2: 1D NMR Spectroscopy: The Initial Structural Snapshot

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment of all proton nuclei, their relative numbers (through integration), and their connectivity (through spin-spin coupling).

Anticipated ¹H NMR Spectral Features:

-

N-Methyl Protons (H-10, H-11): Due to restricted rotation around the amide C-N bond, these two methyl groups may be chemically non-equivalent, giving rise to two distinct singlets. However, at room temperature, if the rotation is fast on the NMR timescale, they may appear as a single singlet integrating to six protons.

-

Piperidine Ring Protons (H-2, H-3, H-4, H-5, H-6): The piperidine ring exists in a chair conformation. The protonation of the nitrogen will cause a downfield shift of the adjacent protons (H-2ax, H-2eq, H-6ax, H-6eq). The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants. Complex multiplets are expected in this region.

-

Methylene Bridge Protons (H-8): These protons are adjacent to the piperidine ring and the acetamide group and will likely appear as a doublet, split by the methine proton H-4.

-

Methine Proton (H-4): This proton will be a multiplet due to coupling with the adjacent methylene protons on the piperidine ring (H-3 and H-5) and the methylene bridge (H-8).

-

N-H Proton (on Piperidine Nitrogen): In a non-exchanging solvent like DMSO-d₆, this proton would appear as a broad singlet. In D₂O, this proton will exchange with deuterium and the signal will disappear.

Protocol for ¹H NMR Acquisition

This protocol is a general guideline and may need to be adjusted based on the specific NMR spectrometer and software.[2]

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Typically, proton-decoupled spectra are acquired to simplify the spectrum to a series of singlets, one for each unique carbon.

Anticipated ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C-9): This will be the most downfield signal, typically in the range of 170-180 ppm.

-

Piperidine Carbons (C-2, C-3, C-4, C-5, C-6): These sp³ hybridized carbons will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C-2 and C-6) will be shifted downfield compared to C-3 and C-5.

-

Methylene Bridge Carbon (C-8): This carbon will also be in the aliphatic region.

-

N-Methyl Carbons (C-10, C-11): These will appear as one or two signals in the aliphatic region, depending on the rate of amide bond rotation.

Protocol for ¹³C NMR Acquisition

-

Instrument Setup: The same locked and shimmed sample from the ¹H NMR experiment is used.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): A wide spectral width of ~240 ppm (from -10 to 230 ppm) is recommended to ensure all carbon signals are observed.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis.

-

Part 3: 2D NMR Spectroscopy: Assembling the Molecular Puzzle

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in the 2D spectrum connect coupled protons.

Expected COSY Correlations:

-

Correlations between the protons on the piperidine ring, allowing for the tracing of the spin system from H-2 to H-3, H-4, H-5, and H-6.

-

A cross-peak between the methine proton H-4 and the methylene bridge protons H-8.

Protocol for COSY Acquisition

-

Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

-

Parameters: The spectral width in both dimensions will be the same as the ¹H NMR spectrum. Typically, 256-512 increments in the indirect dimension (F1) are acquired with 8-16 scans per increment.

Caption: Expected COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbons to which they are directly attached. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

Expected HSQC Correlations:

-

A cross-peak for each C-H bond: C-2/H-2, C-3/H-3, C-4/H-4, C-5/H-5, C-6/H-6, C-8/H-8, and C-10,11/H-10,11.

Protocol for HSQC Acquisition

-

Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

-

Parameters: The F2 (proton) dimension will have a spectral width of ~12-16 ppm, while the F1 (carbon) dimension will cover the aliphatic carbon region (~10-80 ppm) to improve resolution. The number of scans per increment is typically 8-32.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and identifying quaternary carbons.

Expected Key HMBC Correlations:

-

Correlations from the N-methyl protons (H-10, H-11) to the carbonyl carbon (C-9) and the N-methyl carbons (C-10, C-11).

-

Correlations from the methylene bridge protons (H-8) to the carbonyl carbon (C-9) and to carbons in the piperidine ring (C-3, C-4, C-5).

-

Correlations from the piperidine protons to other carbons within the ring and to the methylene bridge carbon.

Protocol for HMBC Acquisition

-

Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

-

Parameters: The F2 (proton) dimension will have a spectral width of ~12-16 ppm, and the F1 (carbon) dimension will cover the full carbon range (~0-180 ppm). The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

Caption: Key expected HMBC correlations.

Part 4: Data Interpretation and Structure Confirmation

A systematic approach to interpreting the collected NMR data will lead to the complete and unambiguous assignment of the structure of this compound.

Step-by-Step Data Analysis Workflow:

-

Analyze the ¹H NMR Spectrum: Identify the distinct spin systems. The N-methyl protons and the piperidine ring protons should be readily distinguishable.

-

Use the COSY Spectrum: Trace the connectivity within the piperidine ring starting from a well-resolved proton. Confirm the coupling between H-4 and H-8.

-

Assign Carbons with the HSQC Spectrum: Use the assigned protons from the ¹H and COSY spectra to assign their directly attached carbons.

-

Connect the Fragments with the HMBC Spectrum: Use the long-range correlations to piece together the molecular fragments. For instance, the correlation from the N-methyl protons (H-10, H-11) to the carbonyl carbon (C-9) confirms the N,N-dimethylacetamide moiety. Correlations from H-8 to C-4 and C-9 will link the acetamide group to the piperidine ring.

-

Tabulate the Assignments: Create a comprehensive table summarizing the chemical shifts and correlations for all protons and carbons.

Predicted NMR Data Summary

The following table provides predicted chemical shift ranges for this compound in a polar deuterated solvent like D₂O. Actual values may vary depending on the solvent, concentration, and temperature.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations |

| 2, 6 | 3.0 - 3.5 (m) | 45 - 55 | COSY: H-3, H-5; HSQC: C-2, C-6 |

| 3, 5 | 1.8 - 2.2 (m) | 25 - 35 | COSY: H-2, H-4, H-6; HSQC: C-3, C-5 |

| 4 | 2.3 - 2.8 (m) | 30 - 40 | COSY: H-3, H-5, H-8; HSQC: C-4 |

| 8 | 2.4 - 2.9 (d) | 35 - 45 | COSY: H-4; HSQC: C-8; HMBC: C-9, C-3, C-5 |

| 10, 11 | 2.9 - 3.2 (s) | 35 - 40 | HSQC: C-10, C-11; HMBC: C-9 |

| 9 | - | 170 - 175 | HMBC: H-8, H-10, H-11 |

| NH | Exchanges in D₂O | - | - |

Conclusion

This application note provides a detailed and scientifically grounded framework for the NMR spectroscopic analysis of this compound. By following these protocols and data interpretation strategies, researchers can confidently elucidate and confirm the structure of this and similar small molecules. The integration of 1D and 2D NMR techniques provides a self-validating system for structural assignment, ensuring the high level of scientific integrity required in research and drug development.

References

-

American Chemical Society. NMR Guidelines for ACS Journals. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). [Link]

-

IMSERC. TUTORIAL: 2D COSY EXPERIMENT. [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Mestrelab Research. Mnova NMR. [Link]

Sources

Application Notes and Protocols for the In Vivo Administration of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride in Murine Models

Version: 1.0

Abstract

This document provides a comprehensive guide for the preclinical evaluation of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride in murine models. As a novel small molecule, establishing robust and reproducible protocols for its administration and the assessment of its pharmacokinetic and pharmacodynamic profiles is paramount for its development as a potential therapeutic agent. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies grounded in scientific best practices and animal welfare principles. The protocols outlined herein are designed to be self-validating systems, ensuring the generation of high-quality, reliable data.

Introduction to this compound

This compound is a synthetic small molecule with a molecular structure that suggests potential activity within the central nervous system (CNS). The piperidine moiety is a common feature in many CNS-acting drugs. The hydrochloride salt form generally confers aqueous solubility, which is a key consideration for formulation development.

Given the novelty of this compound, initial in vivo studies in mice are critical to characterize its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to establish a preliminary safety and efficacy profile. The following protocols provide a framework for these initial investigations.

Pre-Administration Considerations: Formulation and Dosage

Vehicle Selection and Formulation

The choice of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound, while minimizing any confounding biological effects of the vehicle itself.[1][2]

Table 1: Recommended Vehicles for this compound in Murine Studies

| Vehicle | Route of Administration | Rationale and Considerations |

| Sterile Saline (0.9% NaCl) | IV, IP, SC, PO | Isotonic and generally well-tolerated. Ideal for water-soluble compounds like hydrochloride salts. Should be the first choice if the compound is sufficiently soluble. |

| Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Isotonic and buffered to a physiological pH, which can improve the stability of pH-sensitive compounds. |

| 5% Dextrose in Water (D5W) | IV, IP, SC, PO | An alternative isotonic vehicle. |

| 0.5% (w/v) Methylcellulose in Water | PO | A suspension agent suitable for oral administration of poorly soluble compounds.[3] |

| 10% DMSO in Saline | IP, SC | Dimethyl sulfoxide (DMSO) is a powerful solvent, but can have its own biological effects. The concentration should be kept as low as possible, ideally not exceeding 10%.[1][2] |

Protocol 1: Preparation of a 1 mg/mL Solution in Sterile Saline

-

Aseptic Technique: All preparations for parenteral administration must be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

-

Dissolution: Gradually add the powder to a sterile container with the appropriate volume of sterile saline (0.9% NaCl).

-

Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any particulates.

-

pH Adjustment (if necessary): Measure the pH of the final solution. If it is outside the physiologically acceptable range (pH 4-8), adjust using sterile, dilute HCl or NaOH.

-

Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

-

Storage: Store the final formulation at 2-8°C, protected from light. A stability study should be conducted to determine the appropriate storage duration.

Dosage Calculation

The initial dose selection for in vivo studies is often based on in vitro efficacy data (e.g., IC50 or EC50 values). A common starting point for in vivo studies is a dose that is 10-100 times the in vitro IC50, assuming a certain volume of distribution. Alternatively, allometric scaling can be used to estimate a mouse equivalent dose (MED) from a projected human dose.

Formula for Dose Calculation:

-

Dose (mg/kg) = (Concentration of dosing solution (mg/mL) x Volume administered (mL)) / Mouse body weight (kg)

Routes of Administration in Mice: Detailed Protocols

The choice of administration route significantly impacts the pharmacokinetic profile of a compound.[4] The following protocols detail the most common routes for small molecule administration in mice.

Table 2: Recommended Administration Volumes and Needle Sizes for Mice

| Route of Administration | Maximum Volume | Recommended Needle Gauge |

| Intravenous (IV) | 5 mL/kg (bolus)[3][5] | 27-30 G[5] |

| Intraperitoneal (IP) | 10 mL/kg[6] | 25-27 G[6] |

| Subcutaneous (SC) | 10 mL/kg[7] | 25-27 G[7] |

| Oral (PO) - Gavage | 10 mL/kg[4] | 20-22 G (ball-tipped)[7] |

Intravenous (IV) Injection via the Lateral Tail Vein

IV administration provides 100% bioavailability and is often used in pharmacokinetic studies to determine clearance and volume of distribution.

Protocol 2: IV Tail Vein Injection

-

Animal Restraint: Place the mouse in a suitable restraint device to safely secure the animal and expose the tail.

-

Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for 1-2 minutes to dilate the lateral tail veins.

-

Site Preparation: Swab the tail with 70% ethanol to disinfect the injection site and improve visualization of the veins.

-

Injection: Using a 27-30 G needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.

-

Confirmation: If the needle is correctly placed, there should be no resistance during injection, and the vein should clear as the solution is administered. If a bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

-

Administration: Inject the solution slowly and steadily.

-

Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Monitoring: Monitor the mouse for any adverse reactions before returning it to its cage.

Intraperitoneal (IP) Injection

IP injection is a common route for administering substances that are not suitable for IV injection. The compound is absorbed into the portal circulation.

Protocol 3: IP Injection

-

Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.

-

Positioning: Tilt the mouse so its head is pointing downwards at approximately a 30-degree angle. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[7]

-

Injection Site: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6][8]

-

Injection: Insert a 25-27 G needle at a 30-40 degree angle into the peritoneal cavity.[6]

-

Aspiration: Gently pull back on the plunger to ensure that no blood (vessel puncture) or yellowish fluid (bladder puncture) is aspirated.[6] If aspiration is positive, discard the syringe and prepare a new dose.

-

Administration: Inject the solution smoothly.

-

Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Oral Gavage (PO)

Oral gavage ensures that a precise dose is administered directly into the stomach.

Protocol 4: Oral Gavage

-

Animal Restraint: Restrain the mouse by scruffing, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Gavage Needle Selection: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size (20-22 G for an adult mouse).

-

Insertion: Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

-

Confirmation: If the needle is correctly placed, it will pass easily into the stomach. If the mouse struggles or if there is resistance, the needle may be in the trachea. Withdraw immediately and re-attempt.

-

Administration: Once the needle is in the stomach, administer the solution.

-

Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor for any signs of respiratory distress.

Experimental Design: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

A well-designed PK/PD study is essential for understanding the relationship between drug exposure and its pharmacological effect.[9][10]

Pharmacokinetic (PK) Study Design

The goal of a PK study is to characterize the ADME properties of the compound.[11]

Table 3: Example PK Study Design in Mice

| Parameter | Description |

| Animal Model | Male C57BL/6 mice, 8-10 weeks old. The choice of strain can influence PK parameters.[12] |

| Group Size | n = 3-4 mice per time point. |

| Dose & Route | Group 1: 1 mg/kg IV; Group 2: 10 mg/kg PO. |

| Blood Sampling | IV Group: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose.[13] PO Group: 15, 30 min, 1, 2, 4, 8, 24 hours post-dose.[13] |

| Sample Collection | Serial blood samples (e.g., via submandibular or saphenous vein puncture) or terminal blood collection (e.g., via cardiac puncture).[11] Plasma is harvested by centrifugation. |

| Bioanalysis | Plasma concentrations of this compound are quantified using a validated LC-MS/MS method. |

| PK Parameters | Cmax, Tmax, AUC, t1/2, Clearance (CL), Volume of distribution (Vd), Bioavailability (F%). |

Workflow for a Murine Pharmacokinetic Study

Caption: Workflow for a typical murine pharmacokinetic study.

Pharmacodynamic (PD) Study Design

The PD study aims to evaluate the pharmacological effect of the compound in a relevant disease model. Given the potential CNS activity of this compound, a model of neuropathic pain could be appropriate.

Table 4: Example PD Study Design - Chronic Constriction Injury (CCI) Model of Neuropathic Pain

| Parameter | Description |

| Animal Model | Male Sprague-Dawley rats or C57BL/6 mice with surgically induced CCI of the sciatic nerve. |

| Group Size | n = 8-10 mice per group. |

| Treatment Groups | Group 1: Vehicle control; Group 2: this compound (low dose); Group 3: High dose; Group 4: Positive control (e.g., gabapentin). |

| Dosing Regimen | Daily administration (e.g., IP or PO) for 14 days, starting 7 days post-surgery. |

| Behavioral Assessment | Mechanical Allodynia: Measured using von Frey filaments at baseline and at various time points after treatment initiation. |

| Thermal Hyperalgesia: Measured using a plantar test (Hargreaves apparatus). | |

| Endpoint | Reversal of pain-like behaviors (increase in paw withdrawal threshold). |

Experimental Workflow for a Pharmacodynamic Study

Caption: Workflow for a typical murine pharmacodynamic study.

Animal Welfare and Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with a commitment to the 3Rs (Replacement, Reduction, and Refinement). This includes the use of appropriate anesthetics and analgesics, minimizing pain and distress, and ensuring proper housing and husbandry.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial in vivo characterization of this compound in mice. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug development process.

References

-

N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]- (2-methyl-1-naphthylthio)acetamide (FY-087). A new acyl coenzyme a:cholesterol acyltransferase (ACAT) inhibitor of diet-induced atherosclerosis formation in mice. PubMed. Available at: [Link]

-

Guidelines for Injection Techniques in Mice V2.0. ANU services. Available at: [Link]

-

Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. Available at: [Link]

-

Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. Available at: [Link]

-

Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]

-

Routes and Volumes of Administration in Mice. University of Iowa Animal Resources. Available at: [Link]

-

N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. PubMed. Available at: [Link]

-

N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide. PubChem. Available at: [Link]

-

4-Acetamidopiperidine dihydrochloride. PubChem. Available at: [Link]

-

NDA 20-954 - DMA. accessdata.fda.gov. Available at: [Link]

-

Routes of Administration. ResearchGate. Available at: [Link]

-

Assessing Pharmacodynamic Interactions in Mice Using the Multistate Tuberculosis Pharmacometric and General Pharmacodynamic Interaction Models. PMC - PubMed Central. Available at: [Link]

-

UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. UBC Animal Care Services. Available at: [Link]

-

Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]

-

Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. PubMed. Available at: [Link]

-

Substance Administration - Recommended Volumes (Informational Sheet). University of Iowa Animal Resources. Available at: [Link]

-

Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease. ACS Publications. Available at: [Link]

-

Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. MDPI. Available at: [Link]

-

Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management. PubMed Central. Available at: [Link]

-

Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available at: [Link]

-

N-methyl-2-(piperidin-4-yl)acetamide. PubChem. Available at: [Link]

-

Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Available at: [Link]

-

Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC - PubMed Central. Available at: [Link]

-

Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Oxford Academic. Available at: [Link]

-

Intraperitoneal Injection in the Mouse. Research Animal Training. Available at: [Link]

-

Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections. University of Queensland Research Support. Available at: [Link]

-

Biological effects of acetamide, formamide, and their mono and dimethyl derivatives: An update. ResearchGate. Available at: [Link]

-

Intravenous Injection in the Mouse. Research Animal Training. Available at: [Link]

-

Injections and Dosing. UNC School of Medicine Preclinical Research Unit. Available at: [Link]

-

N-(2,4-Dimethylphenyl)acetamide. PubChem. Available at: [Link]

-

Pk/bio-distribution. MuriGenics. Available at: [Link]

-

How to Administer a Substance to a Mouse?. TransCure bioServices. Available at: [Link]

-

Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. University of Arizona Research, Innovation & Impact. Available at: [Link]

-

Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available at: [Link]

-

Intraperitoneal Injection in Mice. Queen's University Animals in Science. Available at: [Link]

-

Intravenous Tail Vein Injections. Texas Tech University Institutional Animal Care and Use Committee. Available at: [Link]

-

Intraperitoneal Injection in an Adult Mouse V.1. Protocols.io. Available at: [Link]

Sources

- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 4. cea.unizar.es [cea.unizar.es]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. services.anu.edu.au [services.anu.edu.au]

- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 9. Assessing Pharmacodynamic Interactions in Mice Using the Multistate Tuberculosis Pharmacometric and General Pharmacodynamic Interaction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride

Welcome to the technical support center for the synthesis of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable piperidine derivative. Our goal is to provide in-depth, field-proven insights to help you improve your yield and purity.

I. Overview of the Synthetic Strategy

The most common and logical synthetic route to this compound involves a three-step process starting from a commercially available, N-protected piperidine-4-acetic acid derivative. This strategy ensures regioselectivity and minimizes side reactions.

The general workflow is as follows:

-

Amide Coupling: Reaction of an N-protected piperidine-4-acetic acid with dimethylamine in the presence of a coupling agent.

-

Deprotection: Removal of the protecting group from the piperidine nitrogen.

-

Salt Formation: Conversion of the free base to the hydrochloride salt to improve stability and handling.

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis.

Question: My amide coupling yield is low. What are the likely causes and how can I improve it?

Answer:

Low yields in the amide coupling step are a common hurdle. The primary reasons often revolve around the choice of coupling agent, reaction conditions, and the purity of your starting materials.

-

Cause 1: Inefficient Activation of the Carboxylic Acid. The formation of the amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation is slow or incomplete, the reaction will stall.

-

Solution:

-

Choice of Coupling Agent: For the coupling of a secondary amine like dimethylamine, standard carbodiimide reagents like DCC or EDC in the presence of an additive like HOBt are often effective.[1] However, if you are still facing issues, more robust uronium-based coupling agents like HATU or HBTU can be employed.[1] These reagents often lead to faster reaction times and higher yields, especially with sterically hindered substrates.

-

Reaction Temperature: Most amide couplings are run at room temperature. However, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate, but be mindful of potential side reactions.

-

-

-

Cause 2: Side Reactions.

-

N-acylurea formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and consumes your starting material.

-

Solution: The addition of 1-hydroxybenzotriazole (HOBt) or a similar additive is crucial when using carbodiimides. HOBt traps the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.

-

-

Epimerization: If your piperidine-4-acetic acid has a chiral center, racemization can be a concern, especially with prolonged reaction times or elevated temperatures.

-

Solution: Using additives like HOBt can help suppress epimerization. Additionally, keeping the reaction time as short as possible and avoiding excessive heat are important.

-

-

-

Cause 3: Purity of Reagents and Solvents.

-

Solution: Ensure your N-Boc-piperidine-4-acetic acid is pure and dry. Water in the reaction mixture can hydrolyze the activated intermediate. Use anhydrous solvents (e.g., DMF, DCM) and ensure your dimethylamine solution's concentration is accurate.

-

Data on Common Coupling Reagents:

| Coupling Reagent | Additive | Common Solvents | Key Advantages | Potential Issues |

| DCC/EDC | HOBt | DCM, DMF | Cost-effective, widely used. | N-acylurea formation, potential for epimerization. |

| HATU/HBTU | None required | DMF, NMP | High efficiency, fast reaction times, good for hindered substrates. | Higher cost, byproducts can sometimes complicate purification. |

| T3P | Base (e.g., Pyridine) | THF, EtOAc | Good for sterically hindered peptides, high yields. | Requires careful handling. |

Question: I am seeing an unexpected byproduct after the deprotection step. What could it be?

Answer:

The deprotection of the N-Boc group is typically a clean and high-yielding reaction, but impurities can arise.

-

Cause 1: Incomplete Deprotection.

-

Identification: The presence of the starting material, N-Boc-N,N-dimethyl-2-(piperidin-4-yl)acetamide, in your crude product. This can be identified by LC-MS or by the characteristic tert-butyl signal in the 1H NMR spectrum.

-

Solution:

-

Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration. While many deprotections are complete within 1-3 hours at room temperature, some substrates may require longer times or gentle heating.[2]

-

Acid Stoichiometry: Use a sufficient excess of acid. For example, a 4M solution of HCl in dioxane is commonly used. Trifluoroacetic acid (TFA) in DCM is also a very effective reagent.[2]

-

-

-

Cause 2: Side Reactions with Acid-Sensitive Groups. If your molecule contains other acid-sensitive functional groups, they may react under the deprotection conditions.

-

Solution: If you have other acid-labile groups, you might consider alternative protecting groups for the piperidine nitrogen that can be removed under different conditions (e.g., Cbz group, which is removed by hydrogenolysis).

-

Question: I am having difficulty crystallizing the final hydrochloride salt. What can I do?

Answer:

Crystallization can be a challenging step, and success often depends on finding the right solvent system and conditions.

-

Cause 1: Incorrect Solvent System.

-

Solution: The goal is to find a solvent or solvent mixture in which the hydrochloride salt is soluble at higher temperatures but insoluble at lower temperatures.

-

Common Solvents for Amine HCl Salts: Isopropanol (IPA), ethanol, methanol, or mixtures of these with a less polar co-solvent like diethyl ether or ethyl acetate are often effective.[3]

-

Procedure: Dissolve the crude free base in a minimal amount of a polar solvent like IPA. Then, slowly add a solution of HCl in the same solvent (or a co-solvent like ether) dropwise until the solution is acidic. If no precipitate forms, you can try adding an anti-solvent (like ether) until turbidity is observed, then cool the mixture.

-

-

-

Cause 2: Presence of Impurities. Impurities can inhibit crystallization or lead to the formation of an oil.

-

Solution: If direct crystallization is failing, it may be necessary to purify the free base first. Column chromatography on silica gel is a common method. After purification, attempt the salt formation and crystallization again.

-

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable route starts with N-Boc-piperidine-4-acetic acid. This is then coupled with dimethylamine using a standard coupling agent like HATU or EDC/HOBt. The resulting N-Boc protected amide is then deprotected using a strong acid like HCl in dioxane or TFA. Finally, the free base is converted to the hydrochloride salt.

Q2: Why is it necessary to use a protecting group on the piperidine nitrogen?

The secondary amine of the piperidine ring is nucleophilic and can compete with dimethylamine in the amide coupling reaction, leading to the formation of undesired side products. By protecting the piperidine nitrogen with a group like Boc, this reactivity is masked, ensuring that the amide bond forms exclusively with the intended dimethylamine.

Q3: What are the best analytical methods to monitor the progress of the reaction and the purity of the final product?

-

Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the appearance of the product in each step.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for confirming the mass of the desired product and identifying any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the intermediates and the final product, as well as for assessing purity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound.

Q4: What are the key safety precautions to consider during this synthesis?

-

Coupling Agents: Many coupling agents are sensitizers and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Acids: Strong acids like TFA and HCl in dioxane are corrosive and should be handled in a fume hood.

-

Solvents: Use appropriate ventilation when working with volatile organic solvents like DCM and ether.

-

Dimethylamine: This is a flammable and corrosive gas or solution. It should be handled in a well-ventilated fume hood.

IV. Experimental Protocols

Protocol 1: Amide Coupling

-

To a solution of N-Boc-piperidine-4-acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-Boc-N,N-dimethyl-2-(piperidin-4-yl)acetamide.

Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude N-Boc protected amide from the previous step in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

If a precipitate forms, it can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether), and dried under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can then be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., isopropanol/ether) to yield the pure hydrochloride salt.

V. References

-

PrepChem. Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

-

Jadhav, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23869. Available at: [Link]

-

PubChem. N-methyl-2-(piperidin-4-yl)acetamide. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

Sources

Technical Support Center: N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride Assay Troubleshooting

Welcome to the technical support guide for N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the chemical principles that govern your assay's performance. This guide is structured to help you diagnose and resolve common interferences and challenges encountered during the analysis of this secondary amine-containing compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its analytical behavior?

A1: Understanding the molecule's structure is the first step to predicting and troubleshooting its behavior.

-

Secondary Piperidine Amine: The most reactive site on the molecule is the secondary amine within the piperidine ring. This group is nucleophilic and basic, making it prone to specific interactions and derivatization.

-

Tertiary Acetamide Amine: The N,N-dimethylacetamide group is less basic and generally less reactive than the piperidine amine.

-

Basic Nature: The presence of two nitrogen atoms makes the compound basic. In its hydrochloride salt form, it is more stable and water-soluble. However, in solution, its interaction with analytical surfaces (like silica-based HPLC columns) is a primary concern, often leading to poor chromatographic peak shape.[1]

-

Molecular Weight: The monoisotopic mass of the free base is approximately 170.14 Da, and the hydrochloride salt is 206.71 g/mol .[2] This is important for setting up mass spectrometry parameters.

Q2: What are the recommended storage and handling conditions for this compound and its solutions?

A2: Proper storage is critical for analytical accuracy.

-

Solid Form: Store the hydrochloride salt in a well-sealed container at controlled room temperature, protected from moisture and light. The salt form is generally stable.

-

Stock Solutions: Prepare stock solutions in a high-quality solvent like DMSO, methanol, or water. For aqueous solutions, buffering to a slightly acidic pH (e.g., pH 3-5) can improve stability by keeping the piperidine nitrogen protonated and less reactive. Store solutions at 2-8°C or frozen (-20°C or -80°C) for long-term stability. Avoid repeated freeze-thaw cycles.

Q3: Which analytical techniques are most suitable for the quantification of this compound?

A3: The choice of technique depends on the sample matrix and required sensitivity.

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV): Suitable for purity assessments and quantification in simpler matrices (e.g., drug substance, simple formulations). Detection wavelength will depend on the chromophore; however, as this molecule lacks a strong chromophore, sensitivity may be limited. Derivatization can be used to improve detection.[3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying the compound in complex biological matrices (plasma, urine, tissue homogenates) due to its superior sensitivity and selectivity.[4] It is highly effective at distinguishing the analyte from endogenous matrix components.

Troubleshooting Guide: Assay Interference

This section addresses specific experimental problems. For each issue, we explore the root cause and provide actionable protocols for resolution.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Broadening) in RP-HPLC

You're Observing: Your analyte peak is not sharp and symmetrical, making integration and quantification unreliable.

Underlying Cause: This is a classic issue for basic compounds. The protonated amine groups on your molecule interact strongly with negatively charged, acidic silanol groups (Si-OH) present on the surface of standard silica-based C18 columns. This secondary interaction mechanism leads to peak tailing.[1]

Diagnostic & Resolution Protocol:

-

Mobile Phase pH Adjustment:

-

Principle: Lowering the mobile phase pH (e.g., to < 3.0) fully protonates the analyte and suppresses the ionization of silanol groups, minimizing the unwanted ionic interaction.

-

Action: Add an acidifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%) to your mobile phase. TFA is an excellent ion-pairing agent that further masks silanol activity but can cause ion suppression in MS detection.

-

-

Employ a Competing Base:

-

Principle: A small, basic mobile phase additive like triethylamine (TEA) will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.

-